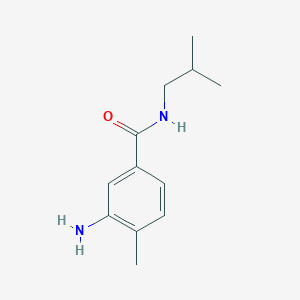

3-Amino-N-isobutyl-4-methylbenzamide

Description

3-Amino-N-isobutyl-4-methylbenzamide (CAS: 76765-64-5) is a substituted benzamide derivative featuring an amino group at the 3-position, a methyl group at the 4-position, and an isobutyl substituent on the amide nitrogen. This compound has been historically supplied by multiple vendors but is currently listed as discontinued, limiting its commercial availability . Its molecular formula is inferred as C₁₃H₂₀N₂O, with a molecular weight of approximately 220.31 g/mol.

Properties

IUPAC Name |

3-amino-4-methyl-N-(2-methylpropyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-8(2)7-14-12(15)10-5-4-9(3)11(13)6-10/h4-6,8H,7,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXMCXACXBHAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504231 | |

| Record name | 3-Amino-4-methyl-N-(2-methylpropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76765-64-5 | |

| Record name | 3-Amino-4-methyl-N-(2-methylpropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-isobutyl-4-methylbenzamide typically involves the following steps:

Nitration of 4-methylbenzoic acid: The starting material, 4-methylbenzoic acid, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 3-nitro-4-methylbenzoic acid.

Reduction of the nitro group: The nitro group in 3-nitro-4-methylbenzoic acid is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 3-amino-4-methylbenzoic acid.

Amidation: The 3-amino-4-methylbenzoic acid is then reacted with isobutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form 3-Amino-N-isobutyl-4-methylbenzamide.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-N-isobutyl-4-methylbenzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-isobutyl-4-methylbenzamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-Amino-N-isobutyl-4-methylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-N-isobutyl-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The isobutyl and methyl groups may contribute to the compound’s hydrophobic interactions with lipid membranes or protein surfaces, affecting its bioavailability and distribution.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Molecular formulas are inferred from substituent analysis where explicit data is unavailable.

Key Structural Differences and Implications

Substituent Effects on Lipophilicity: The isobutyl group in 3-Amino-N-isobutyl-4-methylbenzamide contributes to higher lipophilicity compared to unsubstituted benzamides (e.g., 3-Amino-4-methoxybenzamide) . This property may enhance membrane permeability but reduce aqueous solubility.

N-tert-butyl substituents (e.g., in 2-Amino-N-tert-butylbenzamide) introduce significant steric bulk, which might hinder binding to compact active sites but improve metabolic stability .

Salt Forms and Solubility: The hydrochloride salt of 3-(Aminomethyl)-4-chloro-N-isobutylbenzamide enhances solubility in polar solvents, a property absent in the free-base form of 3-Amino-N-isobutyl-4-methylbenzamide .

Research Findings and Gaps

- Synthetic Accessibility: The discontinued status of 3-Amino-N-isobutyl-4-methylbenzamide highlights challenges in sourcing, whereas its chloro- and methoxy-substituted analogues remain available, possibly due to higher demand in drug discovery .

Biological Activity

3-Amino-N-isobutyl-4-methylbenzamide (also referred to as 3-AIBMB) is a compound of interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant research findings and case studies.

Chemical Structure and Properties

3-AIBMB is characterized by the presence of an amino group, an isobutyl group, and a methyl group attached to a benzamide core. This unique arrangement contributes to its chemical reactivity and biological activity.

The biological activity of 3-AIBMB is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The amino group facilitates hydrogen bonding with active sites on enzymes, potentially inhibiting their activity. The hydrophobic isobutyl and methyl groups enhance its interactions with lipid membranes and protein surfaces, influencing its bioavailability and distribution within biological systems.

Biological Activities

1. Anticancer Activity

Research has indicated that 3-AIBMB exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by modulating signaling pathways associated with cell growth and survival. For instance, it has been noted for its potential to inhibit androgen receptor interactions in prostate cancer cells, suggesting a role as a therapeutic agent in hormone-dependent cancers .

2. Anti-inflammatory Effects

3-AIBMB has also been explored for its anti-inflammatory properties. It may exert these effects through the inhibition of pro-inflammatory cytokines or by modulating pathways involved in inflammation. This makes it a candidate for further development in treating inflammatory diseases.

3. Antimicrobial Activity

The compound has demonstrated antimicrobial activity against several pathogens. Its mechanism may involve disrupting bacterial cell membranes or interfering with essential metabolic processes within microbial cells .

Case Studies

Several studies have investigated the biological activity of 3-AIBMB:

- Study on Anticancer Activity : A study evaluated the effects of 3-AIBMB on prostate cancer cell lines, demonstrating significant inhibition of cell growth at concentrations below 10 µM. The compound was found to downregulate key proteins involved in cell cycle progression .

- Anti-inflammatory Research : Another study assessed the anti-inflammatory effects of 3-AIBMB in murine models of inflammation. Results indicated a reduction in edema and pro-inflammatory cytokine levels, supporting its potential use in treating inflammatory conditions.

Comparative Analysis

To better understand the uniqueness and potential advantages of 3-AIBMB, a comparison with similar compounds is provided below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Amino-N-isobutylbenzamide | Lacks methyl group | Moderate anticancer activity |

| 4-Amino-N-isobutyl-3-methylbenzamide | Reversed amino/methyl positions | Altered interaction profile |

| 3-Amino-N-isopropyl-4-methylbenzamide | Isopropyl instead of isobutyl | Different physical/chemical properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.